6-(Piperazin-1-ylmethyl)pyridin-3-ol
Beschreibung
6-(Piperazin-1-ylmethyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a piperazinylmethyl substituent at the 6-position. The piperazine moiety, a six-membered ring containing two nitrogen atoms, confers unique physicochemical properties, including enhanced solubility in acidic environments due to its basicity and capacity for hydrogen bonding. This structural motif is frequently employed in medicinal chemistry to optimize pharmacokinetic profiles, such as improving target binding affinity or blood-brain barrier penetration .
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-[(5-methoxypyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-3-2-10(13-8-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
InChI-Schlüssel |
VFOAIJFKAFLADW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(5-methoxypyridin-2-yl)methyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 5-methoxypyridine-2-carbaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-[(5-methoxypyridin-2-yl)methyl]piperazine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-methoxypyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of 1-[(5-methoxypyridin-2-yl)methyl]piperazine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
1-[(5-methoxypyridin-2-yl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(5-methoxypyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares 6-(Piperazin-1-ylmethyl)pyridin-3-ol with structurally related compounds, focusing on substituent effects, core modifications, and inferred biological implications.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of 6-Substituted Pyridin-3-ol Derivatives
- Piperazinylmethyl vs.
- Piperazinylmethyl vs. Alkyl Chains : Ethyl and propyl substituents increase lipophilicity, favoring membrane permeability but reducing solubility. The piperazinylmethyl group balances hydrophilicity and molecular recognition .
- Core Heterocycle Modifications : Pyridazine-based analogs (e.g., ) exhibit reduced aromaticity compared to pyridine, altering electronic properties and binding modes .
Table 2: Inferred Physicochemical Properties
| Property | 6-(Piperazin-1-ylmethyl)pyridin-3-ol | 6-(Hydroxymethyl)pyridin-3-ol | 6-Ethyl-pyridin-3-ol |
|---|---|---|---|
| logP (Predicted) | ~1.5 | ~0.8 | ~2.3 |
| Aqueous Solubility | Moderate (acidic pH) | High | Low |
| Hydrogen-Bond Capacity | High (4 H-bond donors/acceptors) | Moderate (2 H-bond donors) | None |
- logP and Solubility : The piperazine group reduces logP compared to alkyl chains, enhancing water solubility in protonated forms. Hydroxymethyl derivatives exhibit higher intrinsic solubility due to fewer steric hindrances .
- Biological Activity : Piperazine-containing analogs (e.g., ) are often associated with CNS targets or enzymes requiring nitrogen-mediated interactions, whereas alkyl-substituted derivatives may favor hydrophobic binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
